molecular formula C10H18N4 B15257881 1-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine

1-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine

Cat. No.: B15257881
M. Wt: 194.28 g/mol
InChI Key: QOGCETKYRNCULG-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzotriazole ring fused with a tetrahydro ring and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine typically involves the following steps:

    Formation of the Benzotriazole Ring: The benzotriazole ring can be synthesized through the cyclization of appropriate precursors, such as o-phenylenediamine and nitrous acid.

    Introduction of the Tetrahydro Ring: The tetrahydro ring is introduced by hydrogenation of the benzotriazole ring under specific conditions, such as using a palladium catalyst.

    Attachment of the 2-Methylpropyl Group: The 2-methylpropyl group is attached to the benzotriazole ring through alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitro or nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-substituted benzotriazole derivatives.

Scientific Research Applications

1-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized as a corrosion inhibitor and UV stabilizer in various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methylpropyl)-1H-benzotriazole
  • 1-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole
  • 1-(2-Methylpropyl)-1H-1,2,3-benzotriazole

Uniqueness

1-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

3-(2-methylpropyl)-4,5,6,7-tetrahydrobenzotriazol-5-amine

InChI

InChI=1S/C10H18N4/c1-7(2)6-14-10-5-8(11)3-4-9(10)12-13-14/h7-8H,3-6,11H2,1-2H3

InChI Key

QOGCETKYRNCULG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(CCC(C2)N)N=N1

Origin of Product

United States

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